(2-Cyclopropyl-2-azaspiro[4.5]decan-8-yl)methanol
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Overview
Description
(2-Cyclopropyl-2-azaspiro[4.5]decan-8-yl)methanol is a spiro compound characterized by a unique bicyclic structure where two rings are linked by one carbon atom. This compound is notable for its 3D structural properties and inherent rigidity, making it a valuable scaffold in the synthesis of biologically active compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Cyclopropyl-2-azaspiro[4.5]decan-8-yl)methanol can be achieved through a convenient method involving commercially available reagents. One such method involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane . This reaction proceeds under specific conditions to yield the desired spiro compound.
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the synthesis typically involves standard organic synthesis techniques that can be scaled up for industrial applications. The use of readily available starting materials and straightforward reaction conditions makes this compound accessible for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(2-Cyclopropyl-2-azaspiro[4.5]decan-8-yl)methanol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
(2-Cyclopropyl-2-azaspiro[4.5]decan-8-yl)methanol has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes and receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2-Cyclopropyl-2-azaspiro[4.5]decan-8-yl)methanol involves its interaction with specific molecular targets and pathways. For instance, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2,8-Diazaspiro[4.5]decane
- 2,7-Diazaspiro[4.5]decane
- 2,7-Diazaspiro[4.4]nonane
- 2-Oxa-7-azaspiro[4.4]nonane
- 8-Oxa-2-azaspiro[4.5]decan-4-ylmethanol hydrochloride
Uniqueness
(2-Cyclopropyl-2-azaspiro[4.5]decan-8-yl)methanol stands out due to its unique cyclopropyl group, which imparts additional rigidity and distinct chemical properties compared to other spiro compounds. This structural feature enhances its potential as a scaffold for drug discovery and other applications .
Properties
Molecular Formula |
C13H23NO |
---|---|
Molecular Weight |
209.33 g/mol |
IUPAC Name |
(2-cyclopropyl-2-azaspiro[4.5]decan-8-yl)methanol |
InChI |
InChI=1S/C13H23NO/c15-9-11-3-5-13(6-4-11)7-8-14(10-13)12-1-2-12/h11-12,15H,1-10H2 |
InChI Key |
TZKUWHPGUJADGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N2CCC3(C2)CCC(CC3)CO |
Origin of Product |
United States |
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